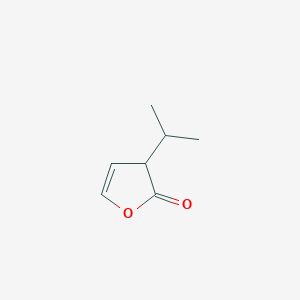

3-Isopropylfuran-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-propan-2-yl-3H-furan-2-one |

InChI |

InChI=1S/C7H10O2/c1-5(2)6-3-4-9-7(6)8/h3-6H,1-2H3 |

InChI Key |

ZKXZRIIIEKNYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C=COC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Isopropylfuran 2 3h One

Nucleophilic Addition and Ring-Opening Reactions

Nucleophilic attack is a fundamental reaction pathway for furanones. wikipedia.org The polarity of the carbonyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgbrainkart.com This initial addition can be followed by a variety of outcomes, including ring-opening of the lactone structure.

Nitrogen-containing nucleophiles, such as primary and secondary amines, react readily with the electrophilic centers of the furanone ring. brainkart.comyoutube.com The reaction typically begins with the nucleophilic addition of the amine to the carbonyl carbon. brainkart.com This process is often catalyzed by acid, which activates the carbonyl group by protonating the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com

The initial addition forms a tetrahedral intermediate. brainkart.com From this intermediate, the reaction can proceed through several pathways. In many cases, particularly with primary amines, the reaction is followed by the elimination of a water molecule, leading to the formation of an imine or a related Schiff base. brainkart.com However, a more significant reaction pathway for lactones like 3-Isopropylfuran-2(3H)-one involves the cleavage of the ester bond, resulting in a ring-opened product. This occurs when the tetrahedral intermediate collapses in a manner that breaks the acyl-oxygen bond of the lactone ring, leading to the formation of a stable amide functional group. The specific outcome is dependent on the reaction conditions and the nature of the nitrogen nucleophile.

The ring cleavage of the furanone lactone is a characteristic reaction that proceeds via nucleophilic acyl substitution. The mechanism is initiated by the nucleophilic attack on the carbonyl carbon, as described above. wikipedia.org Following the formation of the tetrahedral intermediate, the ring opens through the cleavage of the C-O bond within the ester group.

This process is thermodynamically driven by the formation of a more stable, acyclic product, such as a γ-hydroxyamide in the case of reaction with an amine. The general mechanism can be described as follows:

Nucleophilic Attack: A nucleophile (e.g., an amine) adds to the electrophilic carbonyl carbon of the lactone. brainkart.com

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed where the original carbonyl oxygen becomes an oxyanion.

Ring Opening: The tetrahedral intermediate collapses. The electron pair from the oxyanion re-forms the carbonyl double bond, and simultaneously, the endocyclic C-O bond is cleaved, with the oxygen atom acting as a leaving group that is subsequently protonated (often by the solvent or a proton source) to form a hydroxyl group.

This ring-opening mechanism is a common fate for lactones in the presence of strong nucleophiles and is a key transformation in both synthetic and biological contexts, such as in the metabolic cleavage of furan-containing compounds. iaea.org The regioselectivity of ring-opening in substituted heterocycles can be influenced by factors such as solvent and the electronic nature of the substituents. rsc.org

Cycloaddition Chemistry

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic molecular architectures. nih.gov These reactions leverage the furanone's ability to act as a dienophile or, more significantly, as a 2π-component in higher-order cycloadditions upon conversion to a dienolate intermediate. acs.orgacs.org

Furan-2(3H)-ones are effective substrates in higher-order cycloaddition reactions, such as the [8+2] cycloaddition. nih.govacs.org In these reactions, the furanone derivative serves as the 2π-electron component, which reacts with an 8π-electron partner. A well-studied example involves the reaction of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, which acts as the 8π component. acs.org This process is typically realized under Brønsted base catalysis and leads to the formation of polycyclic γ-lactone derivatives in a highly peri- and diastereoselective manner. nih.gov The resulting products, which bear complex structural motifs like cycloheptatriene (B165957), are of interest due to their potential biological activities. nih.govacs.org

| Furanone Reactant (2π Component) | 8π Component | Catalyst/Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Substituted-furan-2(3H)-one | 8,8-dicyanoheptafulvene | Brønsted Base (e.g., organic base) | Polycyclic γ-lactone with cycloheptatriene motif | High diastereoselectivity | acs.org, nih.gov |

The participation of furan-2(3H)-ones as the 2π-component in higher-order cycloadditions is critically dependent on the in-situ generation of a dienolate intermediate. nih.govacs.org The process is initiated by the deprotonation of the furanone at the α-position (C3) by an organic base. acs.org This deprotonation generates a highly reactive dienolate, which is a resonance-stabilized species. acs.org

The dienolate acts as the active "higherenophile" in the cycloaddition reaction. acs.org It undergoes cycloaddition with the 8π component to form the polycyclic adduct. Subsequent protonation at the α-position of the lactone ring regenerates the furanone system within the new, complex product structure. acs.org The ability to generate this active dienolate under organocatalytic conditions expands the synthetic utility of furanones, enabling the construction of intricate molecules from simple, readily available substrates. acs.orgacs.org

Electrophilic Functionalization and Substitution Patterns

While the furanone ring itself is generally electron-deficient, its functionalization with electrophiles is readily achieved by leveraging the nucleophilic character of the corresponding dienolate intermediate. nih.gov Similar to its role in cycloadditions, the dienolate generated by deprotonation at the α-position can react with a wide range of electrophiles. This reactivity allows for the introduction of various substituents at the α- or γ-positions of the furanone core.

This transformation is a type of vinylogous reaction, where the reactivity of the enolate is extended through the conjugated system. For example, the reaction of the dienolate with an aldehyde or ketone electrophile constitutes a vinylogous aldol (B89426) reaction, introducing a δ-hydroxy substituent. nih.gov Similarly, reaction with α,β-unsaturated systems can lead to vinylogous Michael additions. The substitution pattern (α- vs. γ-attack) is influenced by the nature of the electrophile, the counter-ion, and the reaction conditions (kinetic vs. thermodynamic control). This strategy is a cornerstone for the elaboration of the butenolide scaffold into more complex, biologically active molecules. nih.gov

Alkylation and Acylation Reactions

The reactivity of the furanone core in this compound allows for the introduction of various alkyl and acyl groups. These transformations are pivotal for elaborating the molecular framework and accessing a diverse range of derivatives.

Alkylation of 2(3H)-furanones can proceed through different pathways, with the reaction's direction being highly dependent on the solvent used. eurekaselect.com For instance, in the presence of a Lewis acid like aluminum chloride (AlCl₃) and an aromatic solvent such as benzene (B151609) or toluene, furanones can undergo intermolecular alkylation to yield butadienecarboxylic acids. eurekaselect.com Conversely, using solvents like tetrachloroethane or nitrobenzene (B124822) may favor an intramolecular alkylation pathway, depending on the electronic properties of substituents on the furanone ring. eurekaselect.com

A specific example of alkylation is the synthesis of optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, which involves an alkyl substitution reaction as a key step. google.com In this process, a related oxazol-2-one derivative is reacted with a substituted acetonitrile (B52724) in the presence of a strong base. google.com This highlights the utility of alkylation in constructing chiral furanone structures.

The table below summarizes typical conditions for alkylation reactions involving furanone scaffolds.

| Reaction Type | Reagents and Conditions | Product Type |

| Intermolecular Alkylation | Furanone, AlCl₃, Benzene/Toluene | Butadienecarboxylic acid |

| Intramolecular Alkylation | Furanone, AlCl₃, Tetrachloroethane/Nitrobenzene | Cyclized product |

| Asymmetric Alkylation | Substituted oxazol-2-one, Substituted acetonitrile, Strong base (e.g., LDA, LHMDS) | Optically active dihydrofuranone |

Acylation reactions of furanones, while less commonly documented for the specific 3-isopropyl derivative, are generally feasible. The enolate generated from the furanone can react with acylating agents. Mechanistically, acylation using an anhydride (B1165640) is often governed by the nucleophilicity of the reacting center, while acylation with a simple ester can be influenced by steric factors. nih.gov

Halogenation and Introduction of Heteroatoms

The introduction of halogens and other heteroatoms onto the this compound scaffold is a crucial step for further functionalization, particularly for engaging in cross-coupling reactions. While direct halogenation of this specific compound is not extensively detailed in the provided literature, the principles of α-halogenation of lactones are well-established.

The furanone ring can be halogenated at the α-position (C3) under appropriate conditions, typically involving the formation of an enolate followed by reaction with an electrophilic halogen source. The resulting 3-halo-3-isopropylfuran-2(3H)-one can then serve as a precursor for various transformations. Moreover, the synthesis of related compounds involves intermediates with leaving groups such as halogens (fluorine, chlorine, bromine, iodine) or sulfonate esters (methanesulfonyloxy, p-toluenesulfonyloxy), indicating the feasibility of introducing these functionalities. google.com

The introduction of other heteroatoms can be achieved through nucleophilic substitution reactions on a halogenated precursor or via other synthetic routes. For instance, the introduction of sulfur or nitrogen functionalities can be envisaged, expanding the chemical space accessible from this furanone core.

Directed C-H Functionalization and Cross-Coupling Transformations

Modern synthetic methodologies, such as C-H functionalization and cross-coupling reactions, offer powerful tools for the selective modification of the this compound structure.

Suzuki-Miyaura and Other Cross-Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, widely used for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.com For a substrate like this compound, a halogenated derivative would be required to participate in this reaction.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with Pd(0) and Pd(II) species. yonedalabs.com Key steps include oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. yonedalabs.com

The table below outlines the key components of a typical Suzuki-Miyaura reaction.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling |

| Ligand | Phosphine ligands (e.g., PPh₃, X-Phos) | Stabilizes and activates the catalyst |

| Base | Carbonates (K₂CO₃, Na₂CO₃), Phosphates (K₃PO₄) | Activates the organoboron species |

| Organoboron Reagent | Boronic acids, Boronic esters | Nucleophilic partner |

| Organohalide | Aryl/vinyl halides or triflates | Electrophilic partner |

This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules derived from this compound. nih.gov

Regioselective C-H Activation

Direct C-H functionalization has emerged as an atom-economical method for forming carbon-carbon bonds. mdpi.com For furan (B31954) derivatives, palladium-catalyzed direct alkylation and arylation at the α-position (C5) of the furan ring have been reported. rsc.orgresearchgate.net

This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. The reaction typically involves a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with a suitable partner. rsc.org For this compound, the C5-H bond would be a likely target for such regioselective functionalization. The use of directing groups can also be employed to control the regioselectivity of C-H activation at other positions. sci-hub.se

Rearrangement Processes and Tautomerism Studies

Rearrangement reactions can lead to significant structural modifications of the furanone core. thermofisher.com While specific rearrangement studies on this compound are not prevalent, related furanone systems can undergo various rearrangements, such as those involving eurekaselect.comeurekaselect.com-sigmatropic shifts like the Claisen rearrangement if an appropriate allyl ether substituent is present. bdu.ac.in

Tautomerism is an important consideration for furanones. This compound can exist in equilibrium with its tautomeric forms. The diketo form is one possibility, and in solution, an equilibrium with an enol form can be established. researchgate.netrsc.org The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. rsc.org Quantum chemical studies on related furanyl compounds have shown that the stability of different tautomers and rotamers can be predicted, with planar geometries often being stabilized by intramolecular hydrogen bonds. researchgate.net

The potential tautomeric forms of this compound are depicted below:

Keto form: The standard representation of this compound.

Enol form (exo): Where the double bond is exocyclic to the furanone ring.

Enol form (endo): Where the double bond is within the furanone ring, leading to a furan-2-ol structure.

The study of these tautomeric equilibria is crucial for understanding the reactivity and spectroscopic properties of this compound.

Mechanistic Investigations in the Chemistry of 3 Isopropylfuran 2 3h One

Elucidation of Reaction Pathways and Catalytic Cycles

The formation and reaction of furanones like 3-isopropylfuran-2(3H)-one can proceed through various pathways, often involving complex catalytic cycles. In biosynthetic and food chemistry contexts, furanones are known products of the Maillard reaction. This process generally involves the 2,3-enolisation of sugars to form 1-deoxyosone intermediates, which then undergo further reactions to yield the furanone core. imreblank.ch For instance, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) from fructose-1,6-bisphosphate is a well-studied pathway that highlights the transformation of sugar skeletons into these heterocyclic structures. imreblank.chnih.gov

In synthetic organic chemistry, specific pathways are designed to construct the furanone ring and control its reactivity. One such pathway is the organocatalyzed [8+2]-cycloaddition, where a 5-substituted-furan-2(3H)-one, such as the isopropyl variant, acts as a 2π-component. acs.org This reaction is facilitated by a Brønsted base catalyst, which initiates a catalytic cycle.

The proposed catalytic cycle for this transformation is as follows:

Deprotonation: The Brønsted base catalyst deprotonates the furan-2(3H)-one at the α-position (C3). acs.org

Dienolate Formation: This deprotonation generates a reactive dienolate intermediate. acs.org

Cycloaddition: The dienolate, acting as a 2π component (higherenophile), reacts with an 8π component, such as 8,8-dicyanoheptafulvene. acs.org

Protonation and Catalyst Regeneration: The resulting cycloadduct is protonated, yielding the final product and regenerating the Brønsted base catalyst, allowing it to enter another cycle. acs.org

This catalytic approach enables the efficient construction of complex polycyclic systems bearing the γ-butyrolactone motif under mild conditions. acs.org

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are paramount to confirming proposed reaction mechanisms. In many furanone formation pathways, such as the Maillard reaction, 1-deoxyosones are postulated as key intermediates. imreblank.ch While these species are often too reactive to be isolated directly, their existence has been confirmed through trapping experiments. For example, in the biosynthesis of a related furanone, the intermediate 1-deoxy-2,3-hexodiulose-6-phosphate was successfully trapped and characterized as a quinoxaline (B1680401) derivative, providing strong evidence for its role in the reaction pathway. nih.gov

In the context of the organocatalyzed [8+2]-cycloaddition of this compound, the key transient species is the dienolate intermediate. This intermediate is generated upon deprotonation by the base catalyst. While not isolated, its structure and reactivity are inferred from the final products and theoretical models. The dienolate possesses multiple resonance structures, which explain its ability to act as a nucleophile in the cycloaddition reaction. acs.org The formation of this active dienolate under organocatalytic conditions is a crucial step that enables its participation as a 2π-component in higher-order cycloadditions. acs.org

A tandem catalytic asymmetric aldol (B89426) reaction followed by cyclization to form γ-butyrolactones also proceeds through key intermediates. The reaction between β,γ-didehydro-γ-lactones and aldehydes, catalyzed by a chiral tin complex, is believed to involve a tin enolate intermediate, which dictates the stereochemical outcome of the subsequent aldol addition and cyclization. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibrium positions of chemical reactions involving this compound are governed by kinetic and thermodynamic principles. The formation of furan (B31954) and its derivatives in food systems, for example, is highly dependent on kinetic parameters such as temperature, pH, and heating time. dntb.gov.ua Studies on sugar-glycine model systems have shown that the rate of furanone formation increases with both temperature and time, highlighting the kinetic control over these reactions. dntb.gov.ua

The stability of the furanone ring and its intermediates also plays a critical thermodynamic role. In cycloaddition reactions, the relative energies of the reactants, transition states, and products determine the feasibility and selectivity of the reaction. The driving force for the polymerization of related γ-butyrolactones is often the release of ring strain. researchgate.net While specific thermodynamic data for this compound transformations are not extensively documented, general principles suggest that reactions leading to more stable, lower-energy products will be thermodynamically favored.

The table below summarizes the general influence of kinetic factors on furanone formation, based on studies of related systems.

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides sufficient activation energy for bond formation/cleavage. dntb.gov.uafrontiersin.org |

| pH | Varies; often optimal under specific pH conditions | Affects the protonation state of reactants and intermediates, influencing their reactivity. dntb.gov.ua |

| Heating Time | Increases (up to a point) | Allows more reactant molecules to overcome the activation energy barrier. dntb.gov.ua |

| Catalyst Concentration | Increases | Increases the frequency of catalytic cycles, accelerating the overall reaction. |

This table presents generalized kinetic trends observed in the formation of furanone compounds.

Regioselectivity and Stereoselectivity Control and Origins

Controlling selectivity is a central goal in organic synthesis. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. masterorganicchemistry.com

Regioselectivity: In reactions forming substituted furanones, such as the metalloradical cyclization of alkynes with α-diazocarbonyls, complete regioselectivity can be achieved. The choice of catalyst and substrates directs the formation of a specific constitutional isomer, for instance, yielding 2,3,5-trisubstituted furans as the sole regioisomeric product. scispace.com

Stereoselectivity: The synthesis of chiral γ-butyrolactones often requires sophisticated methods to control the stereochemistry. A key challenge is establishing the desired configuration at the stereocenters of the lactone ring. researchgate.netacs.org

Catalytic Enantioselective Synthesis: One powerful approach involves the use of chiral catalysts. For example, a tandem asymmetric aldol reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes can produce optically active trans-β,γ-disubstituted γ-butyrolactones with up to 99% enantiomeric excess (ee) when a chiral tin dibromide is used as a precatalyst. nih.gov

Diastereoselective Cycloaddition: The [8+2]-cycloaddition involving 5-substituted-furan-2(3H)-ones, including the isopropyl derivative, proceeds in a highly diastereoselective manner. acs.org The facial selectivity of the cycloaddition is controlled by the existing structure of the dienolate intermediate and its interaction with the cycloaddition partner, leading preferentially to one diastereomer. acs.org

The table below presents data from the diastereoselective cycloaddition of various 5-substituted-furan-2(3H)-ones, demonstrating the high level of stereocontrol achieved.

| Entry | R-Group on Furanone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | -CH₃ | 3a | 78 | >20:1 |

| 2 | -CH₂CH₃ | 3b | 85 | >20:1 |

| 3 | -CH₂CH₂CH₃ | 3c | 90 | >20:1 |

| 4 | -CH(CH₃)₂ (Isopropyl) | 3e | 65 | >20:1 |

Data adapted from a study on [8+2]-cycloadditions, highlighting the high diastereoselectivity for various substrates, including 5-isopropylfuran-2(3H)-one. acs.org

The origin of this high stereoselectivity lies in the transition state geometry. The reactants approach each other in a way that minimizes steric hindrance and maximizes favorable electronic interactions, leading to a lower energy transition state for the formation of one specific stereoisomer. wikipedia.org

Influence of Reaction Conditions (Solvent, Temperature, Catalyst) on Mechanism

Reaction conditions are critical variables that can profoundly influence not only the rate and yield but also the underlying mechanism and selectivity of a reaction.

Catalyst: The choice of catalyst is fundamental. In the cycloaddition of 5-isopropylfuran-2(3H)-one, different Brønsted base catalysts were screened, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) proving to be highly effective. acs.org In other systems, changing the metal and ligand of a catalyst can completely alter the stereochemical outcome. For example, in certain Rh-catalyzed reactions, the steric properties of the catalyst control whether a reaction proceeds via a syn- or anti-elimination pathway. nih.gov

Solvent: The solvent can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net In the cycloaddition of 5-isopropylfuran-2(3H)-one, a solvent screening revealed that acetonitrile (B52724) provided the best results. acs.org In general, polar solvents can significantly increase the energy barrier for reactions involving charged species compared to the gas phase by preferentially stabilizing the separated reactants. researchgate.net Solvent molecules can also participate directly in the mechanism. For instance, in certain β-OH elimination reactions, water has been shown to act as a shuttle in a proton relay, facilitating the process via a unique ten-membered cyclic transition state, which would be inaccessible in an aprotic solvent. nih.govnih.gov

Temperature: Temperature primarily affects reaction kinetics, with higher temperatures generally leading to faster rates. However, it can also impact selectivity. frontiersin.org In reactions where multiple products can be formed via pathways with different activation energies, temperature changes can alter the product ratio. For the cycloaddition of 5-isopropylfuran-2(3H)-one, the reaction was optimized at room temperature, but variations in temperature were shown to affect conversion. acs.org

The following table details the effect of different catalysts and solvents on the conversion of 5-methylfuran-2(3H)-one in a model cycloaddition reaction, illustrating the sensitivity of the mechanism to these conditions.

| Entry | Catalyst | Solvent | Conversion (%) |

| 1 | DBU | CH₃CN | 99 |

| 2 | DBU | CH₂Cl₂ | 40 |

| 3 | DBU | Toluene | 10 |

| 4 | DBU | THF | 15 |

| 5 | TBD | CH₃CN | 99 |

| 6 | MTBD | CH₃CN | 99 |

| 7 | DABCO | CH₃CN | 10 |

Data adapted from optimization studies for the [8+2]-cycloaddition reaction. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, DABCO = 1,4-Diazabicyclo[2.2.2]octane. acs.org

These findings underscore the intricate interplay between the substrate, reagents, and environment in dictating the mechanistic course of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of 3 Isopropylfuran 2 3h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Isopropylfuran-2(3H)-one in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of different protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl proton, the protons on the furanone ring, and the isopropyl group. The ¹³C NMR spectrum will correspondingly display signals for the carbonyl carbon, vinyl carbons, and the aliphatic carbons of the ring and isopropyl substituent.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the proton at C3 and the methine proton of the isopropyl group, as well as between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the isopropyl protons to the C3 carbon and from the ring protons to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation. ufrgs.br For example, a NOESY spectrum could reveal spatial proximity between the isopropyl group protons and specific protons on the furanone ring, aiding in conformational analysis. ufrgs.br

Based on analogous structures, the expected NMR data for this compound are summarized below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C2 (C=O) | - | ~175-178 | HMBC to H3, H5 |

| C3 | ~2.6-2.8 (m) | ~40-45 | HSQC to H3; COSY to H-isopropyl; HMBC to C2, C4, C-isopropyl |

| C4 | ~6.0-6.2 (d) | ~120-125 | HSQC to H4; COSY to H5; HMBC to C2, C5 |

| C5 | ~7.3-7.5 (d) | ~150-155 | HSQC to H5; COSY to H4; HMBC to C3, C4 |

| Isopropyl-CH | ~2.0-2.3 (m) | ~30-35 | HSQC to CH; COSY to H3, CH₃; HMBC to C3, CH₃ |

| Isopropyl-CH₃ | ~0.9-1.1 (d) | ~18-22 | HSQC to CH₃; COSY to CH; HMBC to C-isopropyl, C3 |

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts. researchgate.net This method avoids the need for sampling and quenching, offering a true kinetic profile of the reaction.

The synthesis of this compound, for instance via the alkylation of a furanone precursor, could be monitored by placing the reaction vessel within or connected to an NMR spectrometer. nih.gov By acquiring spectra at regular intervals, researchers can track the disappearance of starting material signals and the concurrent appearance of product signals, allowing for precise determination of reaction endpoints and optimization of conditions like temperature, catalyst loading, and reaction time. researchgate.netnih.gov

The five-membered furanone ring is not planar and exhibits conformational flexibility. rsc.org NMR spectroscopy, particularly through the analysis of coupling constants (³JHH) and NOESY data, can provide detailed insights into the preferred conformations and dynamic behavior of this compound in solution. ufrgs.brresearchgate.net

The magnitude of the coupling constants between protons on the furanone ring can be related to the dihedral angles between them via the Karplus equation, allowing for the characterization of the ring's puckering. unirioja.es Furthermore, NOESY experiments can identify through-space interactions that are only possible in specific conformations. ufrgs.br For example, the presence or absence of NOE cross-peaks between the isopropyl group and the protons at C4 and C5 can help determine the preferred orientation of the bulky substituent relative to the lactone ring. ufrgs.brresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. fossiliontech.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₇H₁₀O₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 126.0681 u. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured m/z value for these ions can be compared to the calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides definitive confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.comimreblank.ch

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Result |

|---|---|---|---|

| [M] | C₇H₁₀O₂ | 126.0681 | - |

| [M+H]⁺ | C₇H₁₁O₂⁺ | 127.0754 | Observed m/z within ±5 ppm of calculated value |

| [M+Na]⁺ | C₇H₁₀O₂Na⁺ | 149.0573 | Observed m/z within ±5 ppm of calculated value |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netacs.org These two methods are often complementary.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration (ν) of the lactone carbonyl group (C=O). This band is expected to appear in the range of 1740-1780 cm⁻¹, characteristic of a five-membered, unsaturated lactone. libretexts.org Other key absorptions would include:

C=C stretching: A band around 1640-1690 cm⁻¹ for the carbon-carbon double bond within the furanone ring.

C-O stretching: Strong absorptions associated with the C-O single bonds of the ester group, typically found in the 1000-1300 cm⁻¹ region.

C-H stretching: Bands for the sp²-hybridized C-H bond of the vinyl group (above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the alkyl portions (below 3000 cm⁻¹). docbrown.infolibretexts.org

Raman spectroscopy would also detect these vibrations, with the C=C double bond stretch often showing a particularly strong signal due to its polarizability. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C=O (Lactone) | Stretching (ν) | 1740 - 1780 | Strong | Medium |

| C=C | Stretching (ν) | 1640 - 1690 | Medium | Strong |

| =C-H | Stretching (ν) | 3020 - 3100 | Medium | Medium |

| Alkyl C-H | Stretching (ν) | 2850 - 2970 | Medium-Strong | Strong |

| C-O | Stretching (ν) | 1000 - 1300 | Strong | Weak |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Stereochemistry

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis of a single crystal offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.govwikipedia.org This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the exact conformation the molecule adopts in the crystal lattice. nih.gov

For this compound, which contains a stereocenter at the C3 position, X-ray crystallography is the definitive method for determining its absolute stereochemistry (if a chiral resolution is performed) or relative stereochemistry in derivatives with multiple chiral centers. nih.gov The resulting electron density map provides a detailed picture of the furanone ring's puckering and the spatial orientation of the isopropyl substituent, offering a static snapshot that complements the dynamic information obtained from solution-state NMR studies. nih.gov

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Absolute Configurationnih.gov

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and natural product synthesis. For chiral furanones like this compound, which possesses a stereogenic center at the C3 position, chiroptical spectroscopic methods are indispensable. Among these, Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, has emerged as a powerful, non-destructive tool for elucidating the absolute stereochemistry of chiral compounds. nih.gov

The application of ECD for stereochemical assignment relies on the principle that enantiomers, while having identical physical properties in a non-chiral environment, exhibit ECD spectra that are mirror images of each other. The sign and intensity of the observed Cotton effects (CEs) in an ECD spectrum are directly related to the spatial arrangement of atoms and chromophores within the molecule.

For α,β-unsaturated γ-lactones, such as this compound, the electronic transitions of the lactone chromophore are key to the ECD analysis. The primary transition of interest is the n → π* transition of the carbonyl group, which typically appears in the 210-240 nm region, and the π → π* transition at a shorter wavelength. The sign of the Cotton effect associated with the n → π* transition is particularly sensitive to the stereochemistry at the adjacent chiral center. Empirical rules, such as Beecham's rule for lactones, have been developed to correlate the sign of this CE with the absolute configuration. rsc.org However, these rules can sometimes be unreliable for conformationally flexible systems.

A more robust and widely adopted approach involves the combination of experimental ECD measurements with quantum-chemical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). nih.govunipi.it This method allows for the theoretical prediction of ECD spectra for a given enantiomer. The absolute configuration is then assigned by comparing the experimentally measured spectrum with the calculated spectra for both possible enantiomers (e.g., (R)- and (S)-3-isopropylfuran-2(3H)-one). A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.

The computational process for determining the absolute configuration of this compound would typically involve the following steps:

Conformational Analysis: A thorough search for all possible low-energy conformers of both the (R) and (S) enantiomers is performed.

Geometry Optimization: The geometry of each conformer is optimized using an appropriate level of theory.

ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT.

Boltzmann Weighting: The calculated spectra of all conformers for each enantiomer are averaged based on their Boltzmann population distribution to generate the final theoretical ECD spectrum.

Comparison: The theoretical spectra for the (R) and (S) enantiomers are then compared with the experimental ECD spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

For a molecule like this compound, the chirality at the C3 position directly influences the helical twist of the furanone ring and the orientation of the isopropyl group relative to the chromophore. This, in turn, dictates the sign and magnitude of the Cotton effects. Based on the analysis of similar chiral butenolides, a hypothetical ECD spectrum for the enantiomers of this compound can be predicted.

Below is a table representing hypothetical ECD data for the (R) and (S) enantiomers of this compound, illustrating the expected mirror-image relationship. The signs of the Cotton effects are based on general observations for similar γ-lactones where the substituent at the chiral center dictates the chiroptical response.

Interactive Data Table: Hypothetical ECD Data for this compound Enantiomers

| Enantiomer | Electronic Transition | Wavelength (nm) | Cotton Effect Sign (Δε) |

| (R)-3-Isopropylfuran-2(3H)-one | n → π | ~230 | Positive (+) |

| (R)-3-Isopropylfuran-2(3H)-one | π → π | ~205 | Negative (-) |

| (S)-3-Isopropylfuran-2(3H)-one | n → π | ~230 | Negative (-) |

| (S)-3-Isopropylfuran-2(3H)-one | π → π | ~205 | Positive (+) |

This combined experimental and computational ECD approach provides a reliable and non-ambiguous method for the assignment of the absolute configuration of this compound and its derivatives, which is crucial for understanding their biological activity and stereospecific interactions. nih.gov

Theoretical and Computational Chemistry Studies of 3 Isopropylfuran 2 3h One

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Molecular Geometry Optimization and Electronic Structure

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-Isopropylfuran-2(3H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process provides a clear picture of the spatial arrangement of the atoms. Following optimization, an analysis of the electronic structure would reveal how electrons are distributed within the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A DFT study would map the shapes and energies of these orbitals for this compound.

Charge Distribution and Electrostatic Potential Analysis for Reactivity Prediction

Understanding how charge is distributed across a molecule is key to predicting its behavior in chemical reactions. DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the regions of positive and negative charge on the molecule's surface. For this compound, an MEP map would identify electron-rich (nucleophilic) sites, likely around the carbonyl oxygen, and electron-poor (electrophilic) sites, which could be targeted by other reactants.

Molecular Dynamics Simulations for Conformational Landscapes

The isopropyl group attached to the furanone ring can rotate, leading to different spatial arrangements or conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Reaction Pathway Modeling and Energetic Profiles

Theoretical modeling can be used to map out the potential pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, an energetic profile for a proposed reaction can be constructed. This would allow researchers to determine the activation energy, which is critical for predicting reaction rates and understanding the mechanism by which the molecule transforms.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Applications of 3 Isopropylfuran 2 3h One in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block and Synthon

In organic synthesis, "building blocks" are readily available molecules that provide specific structural units, while a "synthon" is a conceptual unit representing a potential synthetic operation. 3-Isopropylfuran-2(3H)-one functions effectively as both. Its five-membered lactone ring, substituted with an isopropyl group, offers multiple reactive sites, enabling chemists to use it as a starting point for a diverse array of chemical transformations. Furanone derivatives are recognized as crucial intermediates and building blocks for assembling a wide range of organic compounds. researchgate.netlifechemicals.comsigmaaldrich.comfrontierspecialtychemicals.comsigmaaldrich.com

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The this compound structure is itself a valuable scaffold and a precursor for more elaborate molecular frameworks. researchgate.net The inherent reactivity of the furanone ring allows for its elaboration into larger, more complex systems. Chemists can leverage the carbonyl group, the double bond (in its tautomeric form), and the alpha-protons to build intricate polycyclic and stereochemically rich structures. The synthesis of complex molecules often relies on the strategic use of such versatile starting materials. tum.de For instance, reactions can be designed to add new rings or functional groups to the furanone core, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental in chemistry and biology. Furan-2(3H)-one derivatives are well-documented intermediates for the synthesis of a wide variety of other heterocyclic systems. rsc.orgmdpi.com Through ring-opening or ring-transformation reactions, the furanone core can be converted into different N-heterocycles. researchgate.netsemanticscholar.orgresearchgate.net For example, reactions with nitrogen-based nucleophiles like amines and hydrazines can transform the oxygen-containing furanone ring into nitrogen-containing rings such as pyrrolones, pyridazinones, oxazinones, and pyrimidinones. researchgate.netresearchgate.net These transformations are significant because they provide access to a broad chemical space of diverse heterocyclic frameworks from a common starting material. researchgate.net

| Precursor | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Furan-2(3H)-one derivative | Benzylamine, Reflux | Pyrrol-2-one | researchgate.net |

| Furan-2(3H)-one derivative | Hydrazine Hydrate | Pyridazinone | researchgate.net |

| Furan-2(3H)-one derivative | Thermolysis of azide (B81097) derivative | Oxazinone | semanticscholar.orgresearchgate.net |

| Furan-2(3H)-one derivative | Azide derivative with amines | Pyrimidinone | semanticscholar.orgresearchgate.net |

Integration into Polymer Chemistry and Advanced Materials (Non-Biomedical)

The application of this compound in polymer chemistry and advanced materials is an emerging area with significant potential, though it is less documented than its role in fine chemical synthesis. The furan (B31954) moiety itself is a bio-based building block that has been explored for creating high-performance polymers. digitellinc.com

The lactone (cyclic ester) functionality within the this compound structure suggests its potential use as a monomer in ring-opening polymerization (ROP). ROP is a powerful technique for producing polyesters with controlled architectures and properties. While the polymerization of furfuryl alcohol is known to be sensitive to ring-opening side reactions, mdpi.comnih.gov the controlled polymerization of furanone lactones could yield novel polyester (B1180765) backbones. Furthermore, furanone derivatives have been used as end-capping agents in other types of polymerization, such as ring-opening metathesis polymerization (ROMP), to introduce specific functional groups at the end of a polymer chain. nih.gov This capability is crucial for creating well-defined polymer architectures for advanced materials. Furan-containing copolymers have also been synthesized via activated anionic ring-opening polymerization, demonstrating the utility of the furan group in creating cross-linkable and functional polymers. rsc.org

Contributions to Flavor and Fragrance Chemistry (Excluding Biological Effects)

Furanones are a critical class of compounds in the flavor and fragrance industry, prized for their often sweet, fruity, and caramel-like aromas. foreverest.net The well-known "strawberry furanone," 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), is a key flavor compound in many fruits and is highly valued by the food industry. nih.gov The sensory properties of furanones are highly dependent on their specific substitution pattern.

Identifying and quantifying volatile and semi-volatile compounds like this compound in complex natural matrices such as fruits, essential oils, or processed foods requires sophisticated analytical techniques. The primary method for such analysis is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile components of a mixture in the gas phase and then identifies them based on their unique mass fragmentation patterns.

For furanones, which can be polar and thermally sensitive, specific sample preparation steps are often necessary. nih.gov Solid Phase Microextraction (SPME) is a solvent-free technique commonly coupled with GC-MS to extract and concentrate volatile compounds from a sample matrix before analysis. researchgate.net In some cases, derivatization is employed to convert polar furanones into less polar, more stable derivatives that are easier to analyze by GC-MS. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is another technique used, particularly for less volatile or thermally unstable furanoids. huji.ac.il

| Technique | Principle | Application Notes for Furanones | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by identification based on mass-to-charge ratio. | Standard method for analyzing volatile aroma compounds, including furanones, in food and natural products. | nih.gov |

| Solid Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample prior to GC injection. | Efficiently extracts furanones from fruit matrices, reducing sample preparation time and solvent use. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase based on their affinity for a stationary phase. | Useful for analyzing less volatile or thermally labile furanone derivatives and their glycosides. | huji.ac.il |

The furanone scaffold is a cornerstone in the synthesis of new aroma chemicals. cardiff.ac.uk By starting with a core structure like this compound, chemists can perform various modifications to create a library of related compounds with potentially new and interesting organoleptic properties. Synthetic strategies can include:

Modification of the Isopropyl Group: Oxidation, reduction, or functionalization of the isopropyl side chain can lead to new derivatives with altered aroma profiles.

Reactions at the Furanone Ring: Addition reactions across the double bond or substitution at other positions on the ring can significantly change the molecule's shape and interaction with olfactory receptors.

Conversion to Analogs: Using the furanone as an intermediate, it can be converted to related structures, such as thiophenones (where the ring oxygen is replaced by sulfur), which may possess entirely different sensory characteristics.

The synthesis of new furanone derivatives is an active area of research, as subtle structural changes can lead to dramatic differences in scent and flavor, making them high-value targets for the fragrance industry. foreverest.net

Future Research Directions and Challenges in 3 Isopropylfuran 2 3h One Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

The future of synthesizing 3-Isopropylfuran-2(3H)-one hinges on the creation of more efficient, sustainable, and environmentally friendly methods. Traditional synthetic routes often rely on harsh conditions or expensive metal catalysts. organic-chemistry.org Future research is geared towards overcoming these limitations. Green chemistry principles are becoming central to this effort, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.orgresearchgate.net

Key areas of development include:

Catalyst-Free Reactions: Exploring protocols that proceed in the absence of expensive and often toxic metal catalysts, such as the cycloisomerization of specific allenic hydroxyketones in water, represents a significant step towards greener synthesis. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating methods. rsc.orgresearchgate.net

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel (one-pot) minimizes the need for intermediate purification steps, thereby saving time, solvents, and reducing waste. researchgate.net

Biomass-Derived Precursors: Investigating synthetic pathways that start from readily available biomass-derived platform chemicals, such as furfural (B47365), is crucial for developing sustainable production methods. mdpi.com

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Gold, Rhodium) to catalyze the cyclization of functionalized precursors like γ-hydroxyalkynones. | High efficiency and selectivity under mild conditions. | organic-chemistry.org |

| Green Cycloisomerization | Cycloisomerization of allenic hydroxyketones in water without any metal catalyst. | Environmentally benign, avoids toxic catalysts and organic solvents. | organic-chemistry.org |

| Microwave-Assisted Reactions | Utilizing microwave irradiation to accelerate reactions of furanone precursors with various reagents. | Rapid reaction times, improved yields, energy efficiency. | rsc.orgresearchgate.net |

| Domino Reactions | A sequence of transformations occurring in one pot, such as the reaction of α,β-acetylenic γ-hydroxy nitriles with acids. | High atom economy, reduced waste from intermediate workups. | organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The furanone core is a versatile scaffold, yet its full reactive potential remains to be unlocked. researchgate.net Future research will likely focus on discovering novel transformations and achieving higher levels of selectivity in known reactions. The presence of multiple reactive sites—the double bond, the carbonyl group, and the alpha-protons—offers a rich playground for synthetic exploration.

Prospective research areas include:

Novel Cycloaddition Reactions: While furanones are known to participate in cycloadditions, expanding the scope of reaction partners and catalytic systems could lead to the synthesis of complex polycyclic structures. acs.org For instance, exploring their use as 2π components in organocatalyzed [8+2] cycloadditions is a promising frontier. acs.org

Catalytic C-H Functionalization: Directly functionalizing the C-H bonds of the furanone ring or the isopropyl substituent would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized substrates.

Ring-Opening and Rearrangement Reactions: Investigating new catalytic methods to induce selective ring-opening or rearrangements of the furanone core could provide access to different classes of acyclic and heterocyclic compounds. researchgate.netnih.gov

Advancements in Asymmetric Synthesis and Diastereocontrol

The synthesis of enantiomerically pure 3-substituted furanones is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, the C3 position is a stereocenter, and controlling its configuration is a key challenge. Future advancements will rely heavily on the development of sophisticated asymmetric catalytic methods.

Key research directions are:

Catalyst-Controlled Diastereoselectivity: A significant breakthrough has been the use of specific catalysts to control the diastereoselectivity of reactions, such as achieving "anti" selectivity in nitro-Michael reactions of furanones, a traditionally difficult outcome. nih.govacs.org Further development of catalysts that can selectively generate any desired stereoisomer is a major goal.

Enantioselective Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful, metal-free approach to asymmetric synthesis. Expanding the library of organocatalysts for reactions involving furanone pronucleophiles is a promising area.

Development of Novel Chiral Ligands: For metal-catalyzed processes, the design and synthesis of new chiral ligands are crucial for achieving high levels of enantioselectivity in reactions like conjugate additions and hydrogenations. nih.gov

| Asymmetric Method | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Catalyst-Controlled Michael Additions | Using specific chiral catalysts (e.g., epi-quinine derivatives) to direct the stereochemical outcome of conjugate additions to furanones. | Allows for the synthesis of specific diastereomers and enantiomers, which is crucial for biological applications. | nih.govacs.org |

| Asymmetric Hydrogenation | The enantioselective reduction of a double bond within the furanone precursor or a related chromone (B188151) structure using a chiral catalyst. | A direct method to establish stereocenters and produce enantioenriched furanone derivatives. | nih.gov |

| Asymmetric 'Clip-Cycle' Reactions | An approach involving the intramolecular oxa-Michael cyclization catalyzed by chiral acids to form related heterocyclic structures with high enantioselectivity. | Provides a strategic framework for developing intramolecular reactions to set the stereocenter at the C3 position. | whiterose.ac.uk |

Synergistic Integration of Computational and Experimental Methodologies

The partnership between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For this compound, this synergy can accelerate discovery by providing deep mechanistic insights and predictive power. osti.gov

Future integration will likely involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways, thereby explaining observed selectivity and guiding the optimization of reaction conditions. nih.govacs.org

Catalyst Design: Computationally screening potential catalyst structures to predict their efficacy and selectivity before committing to lengthy and resource-intensive laboratory synthesis.

Property Prediction: Calculating electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces, to predict the reactivity and potential applications of novel furanone derivatives. rsc.orgajchem-b.comresearchgate.net

Expansion into Emerging Fields of Chemistry (e.g., Sustainable Materials)

While much of the focus on furanones has been on their biological activity, their structural features make them attractive candidates for applications in materials science. nih.gov The furan (B31954) ring is a well-established bio-based building block, and its derivatives are being explored for the creation of sustainable polymers and materials. mdpi.com

Future research could explore:

Furanone-Based Polymers: Investigating the polymerization of this compound or its derivatives, potentially through ring-opening polymerization, to create novel bioplastics or functional polymers.

Bio-Based Resins and Composites: Incorporating the furanone moiety into resin formulations to enhance properties like thermal stability or biodegradability.

Functional Materials: Utilizing the reactivity of the furanone ring to graft it onto surfaces or into other materials, creating functional materials with tailored properties for applications in coatings, adhesives, or electronics.

Challenges in Scalable Synthesis and Industrial Applications (Non-Prohibited Contexts)

Translating a laboratory-scale synthesis into a viable industrial process presents a distinct set of challenges. For this compound to find broader application, its production must be cost-effective, safe, and scalable.

Key challenges include:

Cost of Starting Materials and Catalysts: Many elegant synthetic routes developed in academic labs rely on expensive, multi-step precursors or precious metal catalysts, making them economically unfeasible for large-scale production. organic-chemistry.orgnih.gov

Purification and Impurity Profiling: Separating the desired product from byproducts and unreacted starting materials can be a major challenge, particularly for large quantities. Rigorous impurity profiling is necessary for applications in pharmaceuticals or other regulated fields.

Regulatory Compliance: Any industrial chemical process must comply with stringent environmental and safety regulations, adding another layer of complexity to process development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.